1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-22-15-9-7-14(8-10-15)16(20)12-19-17(21)18-11-13-5-3-2-4-6-13/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOMVBGCMILWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves the reaction of benzyl isocyanate with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Oxidation
The hydroxy group in the compound can undergo oxidation to form carbonyl derivatives. While specific oxidizing agents (e.g., PCC or DMP) are not explicitly mentioned in the provided literature, analogous systems suggest that oxidizing conditions may convert the hydroxyl group to a ketone or aldehyde .
Substitution Reactions
The benzyl group is susceptible to nucleophilic substitution. For example, benzylamine derivatives in related compounds react with benzoxazines to form thioureas or substituted benzoxazines . This suggests that the benzyl moiety in the target compound could participate in similar substitution reactions with nucleophiles (e.g., amines or thiols) under basic conditions.
Cyclization
Cyclization reactions are evident in structurally related compounds. For instance, benzyl thiourea derivatives undergo cyclization under reflux in acetic acid to form benzoxazines . Similarly, the target compound’s ethylurea backbone may cyclize under acidic conditions to form heterocyclic derivatives.
Isocyanate Formation
The urea group can undergo Curtius rearrangement to form isocyanates, as observed in azide derivatives . These isocyanates can react with amines or alcohols to form substituted ureas or carbamates, expanding the compound’s reactivity.
Urea Derivatives in Multicomponent Reactions
The Biginelli reaction, mediated by urea, involves the formation of iminium intermediates that drive three-component coupling . While not directly applied to this compound, such mechanisms highlight urea’s role in facilitating complex syntheses.
Substitution Pathways
In analogous systems, benzylamine derivatives react with benzoxazines to yield thioureas or substituted benzoxazines . The reaction conditions (e.g., solvent choice, temperature) critically influence product distribution, favoring either open-chain thioureas or cyclic derivatives.
Comparison of Structural Variants
| Compound | Key Structural Feature | Biological Impact | Reactivity |
|---|---|---|---|
| 1-Benzyl-3-(2-hydroxy-2-phenylethyl)urea | No methylthio group | Reduced biological activity | Lower nucleophilic substitution |
| 1-Benzyl-3-(2-hydroxy-2-(4-methoxyphenyl)ethyl)urea | Methoxy instead of methylthio | Altered pharmacokinetics | Similar substitution but different dipole effects |
| 1-Benzyl-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea | Chlorine substituent | Enhanced binding affinity | Increased electrophilic substitution |
Experimental Considerations
-
Reaction Optimization : Solvent selection (e.g., dichloromethane vs. dioxane) and temperature control are critical for yield and purity .
-
Catalyst Use : Sodium ethoxide or sodium cyanate may facilitate substitution or cyclization steps .
-
Analytical Techniques : IR, NMR, and HR-ESI-MS are recommended for structural confirmation .
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new compounds with potential biological activities. Notably, the methylthio group may influence its reactivity and interaction with other molecules.
Biology
Research indicates that 1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea may act as an enzyme inhibitor or modulator. Its interactions with specific biological targets can lead to significant enzymatic activity changes, making it a candidate for further pharmacological studies.
Medicine
The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Preliminary studies suggest that it may inhibit certain pathways associated with inflammation and tumor growth .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to its ability to induce apoptosis through the activation of specific signaling pathways .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. The results indicated a dose-dependent response, highlighting the compound's efficacy at lower concentrations .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Urea Derivatives
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (Compound 19)
- Structure : N1-substituted with 4-ethylphenyl and N3-substituted with 2-hydroxyphenyl.
- Synthesis: Prepared via reaction of 4-ethylphenyl isocyanate with 2-aminophenol. Purified via column chromatography, yielding 99.7% HPLC purity.
- Physicochemical Data : Molecular weight 271 g/mol (MS), confirmed by $ ^1H $-NMR (δ 7.2–6.8 ppm for aromatic protons) and $ ^{13}C $-NMR.
- Key Differences : Lacks the hydroxyethyl and methylthio groups, reducing lipophilicity compared to the target compound.
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea
- Structure : N1-substituted with 2-nitrophenyl and N3-substituted with benzimidazole.
- Physicochemical Data : Molecular formula C₁₄H₁₁N₅O₃, molecular weight 297.27 g/mol.
- Key Differences : The nitro group and benzimidazole moiety confer strong electron-withdrawing effects, contrasting with the electron-donating methylthio group in the target compound.
Thiourea Derivatives
Thioureas (C=S replacing C=O in urea) exhibit distinct electronic and conformational properties:
1-Benzoyl-3-(4-n-butylphenyl)thiourea
- Structure : Benzoyl group at N1 and 4-n-butylphenyl at N3.
- Crystallography : Planar thiourea core with dihedral angles of 84.3° between benzoyl and phenyl rings.
- Key Differences : The thiocarbonyl group increases rigidity and alters hydrogen-bonding capacity compared to urea derivatives.
3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea
- Structure : Benzoyl at N1 and 4-(methylthio)phenyl at N3.
Substituent Effects on Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a urea derivative with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.4 g/mol. The compound features a benzyl group, a hydroxy group, and a methylthio-substituted phenyl group, which contribute to its unique biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl isocyanate with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine. This reaction is performed under controlled conditions, often using solvents such as dichloromethane or toluene at temperatures ranging from 0°C to 25°C to optimize yield and purity .
This compound exhibits potential as an enzyme inhibitor or modulator. Its mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors, potentially inhibiting their activity by occupying the active site or modulating receptor function .
Antioxidant Activity
Research indicates that derivatives of this compound may exhibit significant antioxidant properties. In comparative studies, compounds similar to this compound demonstrated antioxidant activity ranging from 71% to 82% in inhibiting oxidative stress markers .
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Potential : A study investigated the anticancer properties of related urea derivatives, showing that structural modifications could enhance cytotoxicity against various cancer cell lines. The presence of the methylthio group was noted to influence the compound's interaction with cancer-related pathways .
- Enzyme Inhibition : Another research focused on the inhibition of lipoxygenase by urea derivatives, where compounds similar to this compound showed promising IC50 values, indicating effective enzyme inhibition comparable to known inhibitors.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Hydroxy group and methylthio substituent | Potentially enhanced biological activity due to methylthio group |
| 1-Benzyl-3-(2-hydroxy-2-(4-methoxyphenyl)ethyl)urea | Methoxy group instead of methylthio | Altered pharmacological properties |
| 1-Benzyl-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea | Chlorine atom present | May enhance reactivity and binding affinity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, such as solvent choice (e.g., carbon tetrachloride for amine coupling), stoichiometric ratios, and temperature. For example, highlights the use of column chromatography for purification, achieving >97% HPLC purity. Researchers should employ factorial design experiments (e.g., varying catalysts or reaction times) to identify optimal conditions . Post-synthesis, techniques like NMR (e.g., resolving urea NH peaks at δ 8.5–9.5 ppm) and mass spectrometry (molecular ion verification) are critical for structural confirmation .
Q. What analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR spectroscopy : Key for confirming the benzyl group (δ 4.3–4.5 ppm for CH₂), hydroxyl proton (broad peak at δ 5–6 ppm), and urea carbonyl (δ 155–160 ppm in ¹³C NMR) .
- HPLC : Assess purity (>99% ideal for pharmacological studies); gradients using C18 columns and acetonitrile/water mobile phases are standard .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, with expected [M+H]⁺ or [M+Na]⁺ adducts .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for this urea derivative in biological systems?
- Methodological Answer : SAR studies require systematic modification of substituents. For instance:
- Replace the 4-(methylthio)phenyl group with electron-withdrawing/donating groups (e.g., chloro, methoxy) to assess hydrophobicity/electronic effects on activity.
- Compare bioactivity data (e.g., IC₅₀ values) with structurally similar compounds, such as 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea ( ) or chlorophenyl analogs (). Use molecular docking to predict binding interactions with target proteins .
Q. What strategies resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Researchers should:
- Standardize protocols (e.g., cell lines, incubation times) and validate compound purity via orthogonal methods (HPLC, NMR).
- Conduct meta-analyses of published data, identifying outliers linked to methodological differences (e.g., solvent used in solubility testing).
- Use in silico tools (e.g., pharmacokinetic modeling) to reconcile discrepancies in bioavailability or toxicity .
Q. How can advanced separation technologies (e.g., membrane filtration) improve isolation of this compound from complex mixtures?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) exploits differences in molecular weight and hydrophobicity. For example, classifies membrane technologies under CRDC subclass RDF2050104. Optimize pore size (e.g., 1–5 kDa membranes) and pressure to retain high-molecular-weight byproducts while allowing the target compound (MW ~350–400 g/mol) to permeate .
Methodological and Theoretical Questions
Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer : Use accelerated stability testing:
- pH variation : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS.
- Oxidative stress : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown.
- Light/heat stability : Track decomposition under UV light or elevated temperatures (40–60°C). Quantify degradation products and correlate with structural motifs (e.g., hydrolysis of the urea moiety) .
Q. What role do theoretical frameworks play in guiding research on this compound’s mechanism of action?
- Methodological Answer : Theoretical frameworks (e.g., ligand-receptor binding theory) guide hypothesis generation. For example:
- Link the compound’s hydrophobicity (logP) to membrane permeability using the Lipinski rule of five.
- Apply quantum mechanical calculations (DFT) to predict reactive sites for electrophilic attack.
- Integrate cheminformatics databases (e.g., PubChem, ) to compare substructures with known bioactive molecules .
Data Analysis and Reporting
Q. How can researchers address challenges in characterizing low-abundance metabolites of this compound?
- Methodological Answer : Use high-sensitivity LC-MS/MS with MRM (multiple reaction monitoring) for metabolite detection. For example:
- Fragment the parent ion (m/z ~350) to identify diagnostic product ions (e.g., m/z 154 for benzyl cleavage).
- Apply isotopic labeling (¹³C/¹⁵N) to track metabolic pathways in in vitro models .
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?
- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multi-variable datasets (e.g., time-dependent effects), employ ANOVA with post-hoc Tukey tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
